N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
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Overview
Description
N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a cyanobutyl group, a methylpyridinyl group, and a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanobutyl intermediate: This can be achieved by reacting butylamine with cyanogen bromide under controlled conditions.
Synthesis of the methylpyridinyl intermediate: This involves the alkylation of 3-hydroxypyridine with methyl iodide.
Coupling reaction: The final step involves coupling the cyanobutyl intermediate with the methylpyridinyl intermediate in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanobutyl or methylpyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanobutyl)-3-[(4-methylpyridin-3-yl)oxymethyl]benzamide
- N-(1-Cyanobutyl)-3-[(6-ethylpyridin-3-yl)oxymethyl]benzamide
- N-(1-Cyanobutyl)-3-[(6-methylpyridin-2-yl)oxymethyl]benzamide
Uniqueness
N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is unique due to the specific positioning of the methyl group on the pyridine ring and the cyanobutyl group on the benzamide core
Properties
IUPAC Name |
N-(1-cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-5-17(11-20)22-19(23)16-7-4-6-15(10-16)13-24-18-9-8-14(2)21-12-18/h4,6-10,12,17H,3,5,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGHBHFCVFKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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